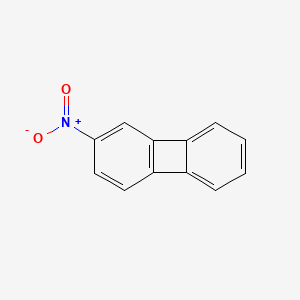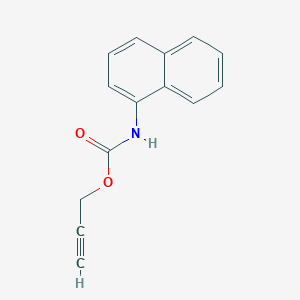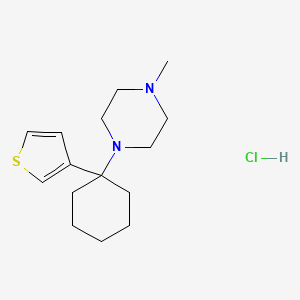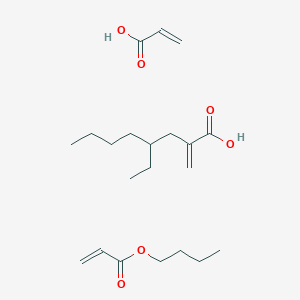
Benzenaminium, N,N,N,4-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenaminium, N,N,N,4-tetramethyl- typically involves the alkylation of aniline derivatives. One common method is the methylation of N,N-dimethylaniline using methyl iodide or methyl sulfate under basic conditions. The reaction can be represented as follows:
N,N-dimethylaniline+Methyl iodide→N,N,N,4-tetramethylanilinium iodide
The reaction is usually carried out in an organic solvent such as acetone or ethanol, and a base like sodium hydroxide or potassium carbonate is used to neutralize the hydrogen iodide formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of Benzenaminium, N,N,N,4-tetramethyl- can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality and reduces the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenaminium, N,N,N,4-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, cyanides, or thiolates can be used under basic or neutral conditions.
Major Products Formed
Oxidation: N,N,N,4-tetramethylanilinium N-oxide.
Reduction: N,N-dimethylaniline or N-methylaniline.
Substitution: Various substituted anilinium compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Benzenaminium, N,N,N,4-tetramethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is used in the study of enzyme inhibition and as a model compound for studying quaternary ammonium compounds’ interactions with biological membranes.
Industry: The compound is used in the production of dyes, pigments, and as an intermediate in the synthesis of other organic compounds.
Mécanisme D'action
The mechanism of action of Benzenaminium, N,N,N,4-tetramethyl- involves its interaction with molecular targets such as enzymes and cell membranes. The positively charged nitrogen atom allows it to form ionic bonds with negatively charged sites on enzymes, inhibiting their activity. Additionally, its hydrophobic aromatic ring can interact with lipid bilayers, affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Benzenaminium, N,N,N,4-tetramethyl- can be compared with other quaternary ammonium compounds such as:
Benzenaminium, N,N,N-trimethyl-: Similar structure but with one less methyl group, leading to different reactivity and applications.
Tetramethylammonium: Lacks the aromatic ring, making it less hydrophobic and less effective in interacting with biological membranes.
Phenyltrimethylammonium: Similar to Benzenaminium, N,N,N,4-tetramethyl-, but with different substitution patterns on the aromatic ring, affecting its chemical properties and applications.
Benzenaminium, N,N,N,4-tetramethyl- stands out due to its unique combination of a quaternary ammonium group and a substituted aromatic ring, providing a balance of hydrophilic and hydrophobic properties that make it versatile in various applications.
Propriétés
Numéro CAS |
22237-90-7 |
|---|---|
Formule moléculaire |
C10H16N+ |
Poids moléculaire |
150.24 g/mol |
Nom IUPAC |
trimethyl-(4-methylphenyl)azanium |
InChI |
InChI=1S/C10H16N/c1-9-5-7-10(8-6-9)11(2,3)4/h5-8H,1-4H3/q+1 |
Clé InChI |
OVMCHIQZLWXXEU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)[N+](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![37,38,39,40,41,42-Hexaoxaheptacyclo[32.2.1.1~4,7~.1~10,13~.1~16,19~.1~22,25~.1~28,31~]dotetracontane](/img/structure/B14698040.png)






![[[1,1'-Bi(cyclohexane)]-1-yl]acetic acid](/img/structure/B14698090.png)




![4,6-Dimethyl-5-[(e)-(2-nitrophenyl)diazenyl]pyrimidin-2-amine](/img/structure/B14698112.png)
![[(E)-5-anthracen-9-yl-4-nitropent-4-enyl] acetate](/img/structure/B14698117.png)
